molecular formula C7H14S B1614813 5,5-Dimethyl-4-thia-1-hexene CAS No. 37850-75-2

5,5-Dimethyl-4-thia-1-hexene

Cat. No.: B1614813
CAS No.: 37850-75-2
M. Wt: 130.25 g/mol
InChI Key: XIBMCVKDUXKQRS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-thia-1-hexene is a useful research compound. Its molecular formula is C7H14S and its molecular weight is 130.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biofuel Production

Research into biofuels has explored the conversion of compounds like 1-hexene, a molecule structurally related to 5,5-Dimethyl-4-thia-1-hexene, into jet and diesel fuels. For instance, a process developed for the conversion of 1-hexene to jet and diesel fuels shows the potential for creating full-performance hydrocarbon fuels from bio-ethanol, highlighting the relevance of structurally similar compounds in renewable energy sources (Harvey & Meylemans, 2014).

Chemical Catalysis

The study of adsorption and reaction on H-ZSM-5 revealed the transformation of 1-butene to various products, including dimers, suggesting potential pathways for chemical synthesis involving this compound (Kondo et al., 1997). Additionally, selective dimerization of propylene to branched hexenes using solid catalysts indicates the possibility of utilizing similar compounds for targeted organic synthesis (Comito et al., 2017).

Polymer Science

The incorporation of cyclic diols derived from naturally occurring acids into copolyesters by Lavilla et al. (2014) and the functionalization of polyethylenes as explored by Aaltonen & Löfgren (1997) point towards the utility of derivatives of this compound in developing new polymeric materials with enhanced properties and biodegradability.

Catalytic Activity and Poisoning

Investigations into the alkylation performance of thiophene and its derivatives with 1-hexene, examining the influence of model poisons on alkene oligomerization, shed light on the robustness and vulnerability of catalysts in the presence of compounds like this compound (Zhang et al., 2006).

Properties

IUPAC Name

2-methyl-2-prop-2-enylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMCVKDUXKQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191284
Record name 3-((1,1-Dimethylethyl)thio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37850-75-2
Record name 3-((1,1-Dimethylethyl)thio)-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,1-Dimethylethyl)thio)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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